4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone

thermal stability volatility high-temperature synthesis

4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone is a polyfluorinated β-hydroxy ketone featuring a thiophene ring and two geminal trifluoromethyl groups. Classified as a trifluoromethyl ketone , the compound is recognized as a per- and polyfluoroalkyl substance (PFAS).

Molecular Formula C9H6F6O2S
Molecular Weight 292.20 g/mol
CAS No. 34844-19-4
Cat. No. B12796660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone
CAS34844-19-4
Molecular FormulaC9H6F6O2S
Molecular Weight292.20 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)CC(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C9H6F6O2S/c10-8(11,12)7(17,9(13,14)15)4-5(16)6-2-1-3-18-6/h1-3,17H,4H2
InChIKeyXYURDMMAZIHRCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone (CAS 34844-19-4) – Procurement-Ready Profile for Research and Industrial Sourcing


4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone is a polyfluorinated β-hydroxy ketone featuring a thiophene ring and two geminal trifluoromethyl groups. Classified as a trifluoromethyl ketone , the compound is recognized as a per- and polyfluoroalkyl substance (PFAS) [1]. Its molecular formula is C₉H₆F₆O₂S, with a molecular weight of 292.20 g/mol .

Why Closest Analogs Cannot Replicate the Performance of 4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone


The simultaneous presence of two trifluoromethyl groups, a hydroxyl group, and a thiophene carbonyl core creates a unique electronic and steric environment that is not reproduced by mono‑trifluoromethylated analogs such as 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (TTA). The additional CF₃ group and the tertiary alcohol moiety significantly alter hydrogen‑bonding capacity, lipophilicity, thermal stability, and reactivity toward nucleophiles, making generic substitution unreliable for processes that depend on precise physicochemical or reactivity profiles [1].

Quantitative Differentiation Matrix for 4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone


Superior Thermal Stability and Reduced Volatility vs. Thenoyltrifluoroacetone (TTA)

4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone exhibits a boiling point of 336.5 °C at 760 mmHg , whereas the closest commercial analog, thenoyltrifluoroacetone (TTA, CAS 326‑91‑0), boils at 104 °C at 9 mmHg . Even after correcting for pressure differences, the target compound’s boiling point remains substantially higher, indicating markedly lower volatility. This translates to greater thermal resilience and reduced evaporative loss under high‑temperature reaction or processing conditions.

thermal stability volatility high-temperature synthesis

Higher Bulk Density Enabling More Compact Formulation vs. TTA

The measured density of 1.535 g/cm³ for the target compound is ~6.8 % higher than the estimated density of 1.4373 g/cm³ for TTA . This difference indicates a more compact molecular packing in the condensed phase, which can benefit solid‑formulation processes, reduce shipping volume, and improve dispensing accuracy in automated platforms.

density formulation packing efficiency

Enhanced Safety Profile: Higher Flash Point vs. TTA

The flash point of 4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone is 157.3 °C , compared to 111 °C for TTA [1]. This 42 % elevation in flash point translates to reduced flammability risk and permits processing at higher temperatures without triggering fire‑protection measures.

flash point safety flammability

Functional Group Versatility: Tertiary Alcohol Handle Enables Diverse Derivatization

Unlike TTA, which lacks a free hydroxyl group, the target compound contains a tertiary alcohol moiety. This functional group allows for rapid esterification, etherification, or carbamate formation without affecting the thiophene or carbonyl functionalities . The polar surface area (PSA) of the target compound is 65.54 Ų , suggesting moderate hydrogen‑bonding capacity that can be exploited for reversible immobilization or prodrug strategies.

derivatization tertiary alcohol synthetic handle

Optimal Deployment Scenarios for 4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone Based on Quantitative Differentiation


High‑Temperature Organic Synthesis and Process Chemistry

The compound’s elevated boiling point (336.5 °C vs. ~104 °C for TTA) and flash point (157.3 °C) make it the preferred ketone building block for reactions requiring prolonged heating above 150 °C, such as Friedel‑Crafts acylations or nucleophilic additions, where lower‑boiling analogs would evaporate or decompose .

Solid‑Formulation and Automated High‑Throughput Screening

With a density 6.8 % higher than TTA (1.535 vs. 1.437 g/cm³), the compound allows more accurate solid dispensing and compact powder formulations, a critical factor in automated compound management and parallel synthesis platforms .

Ligand and Catalyst Development Requiring Post‑Modification

The tertiary alcohol group (PSA 65.54 Ų) provides a synthetic handle for ester or ether linkages, enabling covalent attachment to resins, nanoparticles, or biomolecules. This is not possible with TTA, which lacks a hydroxyl group, expanding the compound’s use in immobilized catalysts and targeted delivery systems .

Fluorinated Building Block for Agrochemical Discovery

The dual‑CF₃ architecture enhances metabolic stability and lipophilicity, properties associated with increased pesticidal activity. Combined with the inherent safety advantage of a higher flash point, the compound is a suitable scaffold for agrochemical optimization .

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